molecular formula C15H18N4O4S B2968230 N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 850935-62-5

N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No. B2968230
CAS RN: 850935-62-5
M. Wt: 350.39
InChI Key: ZAMVFEWWXSDLGA-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, also known as GSK-J4, is a small molecule inhibitor that has been widely used in scientific research. It is known for its ability to inhibit the activity of the lysine-specific demethylase 1 (LSD1) enzyme, which plays a critical role in epigenetic regulation.

Mechanism of Action

N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide works by binding to the LSD1 enzyme and inhibiting its activity. LSD1 is a histone demethylase that removes methyl groups from lysine residues on histone proteins, which plays a critical role in regulating gene expression. Inhibition of LSD1 activity by N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide leads to an increase in histone methylation, which can alter gene expression patterns and lead to changes in cellular behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide are primarily related to its ability to inhibit LSD1 activity. This can lead to changes in gene expression patterns, which can affect various cellular processes such as cell differentiation, development, and disease. N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo, which suggests that it may have potential as a cancer therapy.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is its specificity for LSD1, which makes it a valuable tool for studying the role of LSD1 in various biological processes. However, N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has some limitations for lab experiments. For example, it has low solubility in water, which can make it difficult to use in certain experiments. Additionally, N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has a relatively short half-life, which can make it challenging to maintain consistent levels of inhibition over time.

Future Directions

There are several future directions for research involving N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide. One area of interest is the development of more potent and selective LSD1 inhibitors that can be used in clinical settings. Another area of interest is the study of the effects of LSD1 inhibition on other cellular processes and diseases. Additionally, N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has potential applications in agriculture, as it has been shown to increase crop yield in certain plants. Overall, N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a valuable tool for studying the role of LSD1 in epigenetic regulation and has potential applications in various fields of research.

Synthesis Methods

The synthesis of N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves a multi-step process that starts with the reaction between 5-ethyl-1,3,4-oxadiazole-2-carboxylic acid and thionyl chloride to produce the corresponding acid chloride. This is followed by the reaction between the acid chloride and 4-aminobenzenesulfonyl chloride to produce the intermediate product. The final step involves the reaction between the intermediate product and pyrrolidine to produce N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide. The overall yield of this synthesis method is around 25%.

Scientific Research Applications

N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has been widely used in scientific research as a tool to study the role of LSD1 in epigenetic regulation. It has been shown to be effective in inhibiting LSD1 activity in vitro and in vivo, which has led to a better understanding of the role of LSD1 in various biological processes such as cell differentiation, development, and disease. N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has also been used to study the effects of LSD1 inhibition on cancer cells, and it has shown promising results as a potential cancer therapy.

properties

IUPAC Name

N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4S/c1-2-13-17-18-15(23-13)16-14(20)11-5-7-12(8-6-11)24(21,22)19-9-3-4-10-19/h5-8H,2-4,9-10H2,1H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMVFEWWXSDLGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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